Ethyl 5-iodopentanoate

Description

BenchChem offers high-quality Ethyl 5-iodopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-iodopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

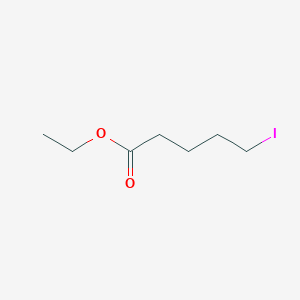

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVQSRJJSDAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400221 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41302-32-3 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-iodopentanoate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodopentanoate (CAS Number: 41302-32-3) is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development.[1][2][3] Its linear five-carbon chain, terminating in an ethyl ester and a primary iodide, provides a valuable scaffold for introducing alkyl chains into target molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, particularly as a linker in the synthesis of histone deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

A summary of the key physicochemical properties of Ethyl 5-iodopentanoate is presented in the table below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 41302-32-3 |

| Molecular Formula | C7H13IO2 |

| Molecular Weight | 256.08 g/mol |

| Density | 1.539 g/cm³ |

| Boiling Point | 222.1°C at 760 mmHg |

| Flash Point | 88.1°C |

| Refractive Index | 1.503 |

| LogP | 2.15480 |

Experimental Protocols

Synthesis of Ethyl 5-iodopentanoate via Finkelstein Reaction

The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is the Finkelstein reaction, which involves the nucleophilic substitution of a halide.[1][4][5] The following protocol details the synthesis from its bromo-analogue, Ethyl 5-bromovalerate.

Materials:

-

Ethyl 5-bromovalerate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Water

-

10% aqueous sodium bisulfite solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of Ethyl 5-bromovalerate (1 equivalent) in dry acetone, add solid sodium iodide (5 equivalents) in three equal portions.[4]

-

Heat the resulting solution under reflux for 40 hours.[4]

-

After cooling to room temperature, partition the mixture between diethyl ether and water.[4]

-

Separate the aqueous phase and extract it with three portions of diethyl ether.[4]

-

Combine the organic phases and wash with 10% aqueous sodium bisulfite, followed by brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the residual oil by distillation to yield Ethyl 5-iodopentanoate.[4]

Applications in Drug Development

Ethyl 5-iodopentanoate serves as a critical building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, with an electrophilic iodide and a modifiable ester group, makes it an ideal linker for connecting different pharmacophores.

Linker for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are a promising class of anti-cancer agents.[6][7] Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) is an FDA-approved HDAC inhibitor.[8][9] Ethyl 5-iodopentanoate can be utilized as a linker to synthesize novel SAHA derivatives with potentially improved efficacy or selectivity.[6][9]

The following diagram illustrates the logical workflow for the synthesis of a SAHA derivative using Ethyl 5-iodopentanoate.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-iodopentanoate molecular weight and formula

A Technical Guide to Ethyl 5-Iodopentanoate: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of Ethyl 5-iodopentanoate, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Properties of Ethyl 5-Iodopentanoate

Ethyl 5-iodopentanoate is an organic compound that serves as a versatile building block in the synthesis of more complex molecules. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C7H13IO2 | [1][2][3] |

| Molecular Weight | 256.08 g/mol | [1][2][3] |

| IUPAC Name | ethyl 5-iodopentanoate | [1] |

| CAS Number | 41302-32-3 | [2] |

Synthetic Pathway: The Finkelstein Reaction

The synthesis of Ethyl 5-iodopentanoate is commonly achieved through a Finkelstein reaction. This bimolecular nucleophilic substitution (SN2) reaction involves the exchange of a halogen. In this case, an alkyl bromide is converted to an alkyl iodide using an excess of sodium iodide in an acetone solvent. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.

Caption: Synthetic pathway for Ethyl 5-iodopentanoate via the Finkelstein reaction.

Experimental Protocol: Synthesis of Ethyl 5-Iodopentanoate

The following protocol details the synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromovalerate, adapted from established organic synthesis procedures.

Materials:

-

Ethyl 5-bromovalerate

-

Sodium iodide (NaI)

-

Acetone (dry)

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-bromovalerate (1.0 equivalent) in dry acetone.

-

Addition of Reagent: Add sodium iodide (5.0 equivalents) to the solution in portions with stirring.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for approximately 40 hours.

-

Work-up:

-

After cooling the reaction mixture to room temperature, partition it between diethyl ether and water.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

-

Purification: The resulting Ethyl 5-iodopentanoate can be further purified by vacuum distillation if necessary.

References

Chemical and physical properties of Ethyl 5-iodopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of Ethyl 5-iodopentanoate. It is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and imaging probes.

Core Chemical and Physical Properties

Ethyl 5-iodopentanoate is a colorless to light brown liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃IO₂ | [1][2] |

| Molecular Weight | 256.08 g/mol | [1][2] |

| CAS Number | 41302-32-3 | [1][2] |

| Density | 1.539 g/cm³ | [1] |

| Boiling Point | 222.1 °C at 760 mmHg | [1] |

| Flash Point | 88.1 °C | [1] |

| Refractive Index | 1.503 | [1] |

| LogP | 2.15480 | [1] |

| Appearance | Colorless to light brown solution | [3] |

| Purity | Typically ≥95% | [1] |

Synthesis of Ethyl 5-iodopentanoate

A common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction, which involves the nucleophilic substitution of a bromide with an iodide. The following protocol details the synthesis from ethyl 5-bromopentanoate.

Experimental Protocol: Synthesis via Finkelstein Reaction

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-iodopentanoate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structure and purity of Ethyl 5-iodopentanoate are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The following tables provide the expected chemical shifts for the protons and carbons in Ethyl 5-iodopentanoate. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂-I | 3.1 - 3.3 | Triplet | ~7 | 2H |

| -COO-CH₂- | 4.0 - 4.2 | Quartet | ~7 | 2H |

| -CH₂-C=O | 2.2 - 2.4 | Triplet | ~7 | 2H |

| -CH₂-CH₂-I | 1.8 - 2.0 | Multiplet | - | 2H |

| -CH₂-CH₂-C=O | 1.6 - 1.8 | Multiplet | - | 2H |

| -CH₃ | 1.2 - 1.3 | Triplet | ~7 | 3H |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 172 - 174 |

| -COO-CH₂- | 60 - 62 |

| -CH₂-I | 5 - 7 |

| -CH₂-C=O | 33 - 35 |

| -CH₂-CH₂-I | 32 - 34 |

| -CH₂-CH₂-C=O | 23 - 25 |

| -CH₃ | 13 - 15 |

FTIR Spectroscopy

The FTIR spectrum of Ethyl 5-iodopentanoate is expected to show characteristic absorption bands for its functional groups.

FTIR Spectral Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch (ester) | 1000 - 1300 | Strong |

| C-I stretch | 500 - 600 | Medium |

Applications in Drug Development and Research

Ethyl 5-iodopentanoate serves as a key intermediate in the synthesis of various bioactive molecules and research tools. Its terminal iodide allows for facile introduction of a five-carbon linker through nucleophilic substitution reactions.

Precursor for PET Tracer Synthesis

Alkyl iodides are valuable precursors for the synthesis of radiolabeled positron emission tomography (PET) tracers. The iodide can be displaced by a radionuclide, such as Fluorine-18, to generate imaging agents for a variety of biological targets.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents. The pentanoate chain of Ethyl 5-iodopentanoate can be incorporated as a linker region in the synthesis of novel HDAC inhibitors, connecting a zinc-binding group to a cap group that interacts with the surface of the enzyme.

Safety Information

Ethyl 5-iodopentanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the full Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All experimental work should be conducted in a controlled laboratory environment with appropriate safety measures in place.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodopentanoate from δ-valerolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a two-step synthesis of ethyl 5-iodopentanoate, a valuable building block in organic synthesis, starting from the readily available δ-valerolactone. The described methodology involves the initial ring-opening of δ-valerolactone to form an intermediate, ethyl 5-hydroxypentanoate, followed by the conversion of the hydroxyl group to an iodide. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactant, intermediate, and final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| δ-Valerolactone | C₅H₈O₂ | 100.12 | Clear colorless to pale yellow liquid[1] | 230[1] |

| Ethyl 5-hydroxypentanoate | C₇H₁₄O₃ | 146.18[2] | - | - |

| Ethyl 5-iodopentanoate | C₇H₁₃IO₂ | 256.08[3] | - | - |

Experimental Protocols

This synthesis is performed in two main stages:

-

Step 1: Synthesis of Ethyl 5-hydroxypentanoate via Acid-Catalyzed Ring-Opening of δ-Valerolactone.

-

Step 2: Synthesis of Ethyl 5-iodopentanoate via Iodination of Ethyl 5-hydroxypentanoate.

Step 1: Synthesis of Ethyl 5-hydroxypentanoate

The first step involves the acid-catalyzed alcoholysis of δ-valerolactone with ethanol to yield ethyl 5-hydroxypentanoate.[4] This reaction proceeds via a mechanism analogous to acid-catalyzed ester hydrolysis, with ethanol acting as the nucleophile instead of water.[4]

Reaction Scheme:

δ-Valerolactone + Ethanol --(H⁺ catalyst)--> Ethyl 5-hydroxypentanoate

Materials and Reagents:

-

δ-Valerolactone

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine δ-valerolactone (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol/mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-hydroxypentanoate.

-

The product can be purified further by vacuum distillation.

Step 2: Synthesis of Ethyl 5-iodopentanoate

The second step is the conversion of the primary alcohol in ethyl 5-hydroxypentanoate to the corresponding iodide. This is effectively achieved using triphenylphosphine and iodine in a reaction commonly known as the Appel reaction.[5][6][7] This reaction typically proceeds with inversion of stereochemistry via an SN2 mechanism.[5]

Reaction Scheme:

Ethyl 5-hydroxypentanoate + PPh₃ + I₂ --> Ethyl 5-iodopentanoate + Ph₃PO + HI

Materials and Reagents:

-

Ethyl 5-hydroxypentanoate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (solvent)

-

Sodium Thiosulfate (for work-up)

-

Silica Gel (for purification)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add iodine (1.2 eq) portion-wise, maintaining the temperature below 20°C.

-

To this mixture, add a solution of ethyl 5-hydroxypentanoate (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure ethyl 5-iodopentanoate.[8]

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | δ-Valerolactone, Ethanol | H₂SO₄ (cat.) | Ethanol | Several hours | Reflux | - |

| 2 | Ethyl 5-hydroxypentanoate | PPh₃, I₂, Imidazole | Dichloromethane | 2-4 hours | 0°C to RT | High (expected) |

Note: Specific yield for Step 1 is not provided in the search results and would need to be determined empirically. The yield for Step 2 is generally high for the Appel reaction.

Experimental Workflow Visualization

The overall synthetic pathway from δ-valerolactone to ethyl 5-iodopentanoate is illustrated in the following workflow diagram.

Caption: Synthetic workflow for the two-step conversion of δ-valerolactone to ethyl 5-iodopentanoate.

References

- 1. delta-Valerolactone | 542-28-9 [chemicalbook.com]

- 2. Ethyl 5-hydroxypentanoate | C7H14O3 | CID 12917181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-iodopentanoate | C7H13IO2 | CID 4169827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. youtube.com [youtube.com]

- 8. 2024.sci-hub.red [2024.sci-hub.red]

An In-depth Technical Guide to Ethyl 5-iodopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodopentanoate is an organic chemical compound with the formula C₇H₁₃IO₂. It belongs to the family of fatty acid esters, specifically an ester of pentanoic acid. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

Ethyl 5-iodopentanoate is a halogenated ester that serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-iodopentanoate

| Property | Value | Source |

| IUPAC Name | ethyl 5-iodopentanoate | [1] |

| Synonyms | Ethyl 5-iodovalerate | [1] |

| CAS Number | 41302-32-3 | [1] |

| Molecular Formula | C₇H₁₃IO₂ | [1] |

| Molecular Weight | 256.08 g/mol | [1] |

| Density | 1.539 g/cm³ | [2] |

| Boiling Point | 222.1 °C at 760 mmHg | [2] |

| Flash Point | 88.1 °C | [2] |

| Refractive Index | 1.503 | [2] |

| LogP | 2.15480 | [2] |

| SMILES | CCOC(=O)CCCCI | [1] |

| InChIKey | RUVQSRJJSDAXER-UHFFFAOYSA-N | [1] |

Synthesis of Ethyl 5-iodopentanoate

The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halogen atom. In this case, the bromide in Ethyl 5-bromopentanoate is substituted by iodide.[3][4][5]

Experimental Protocol: Finkelstein Reaction

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium bisulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 5-bromopentanoate (1.0 equivalent) in anhydrous acetone.

-

Add sodium iodide (a molar excess, typically 1.5 to 5 equivalents) to the solution.[3]

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. A precipitate of sodium bromide will form.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated aqueous sodium bisulfite solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-iodopentanoate.

-

The crude product can be further purified by vacuum distillation.

dot

References

A Comprehensive Technical Guide to Ethyl 5-iodopentanoate: Synthesis, Properties, and Applications in Bio-Orthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-iodopentanoate, a versatile bifunctional molecule. It covers its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and a key application in the development of advanced medical imaging agents.

Core Synonyms and Identification

Ethyl 5-iodopentanoate is known by several synonyms in scientific literature and chemical catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| Ethyl 5-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| Ethyl-5-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| 5-Iodovaleric acid ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| Pentanoic acid, 5-iodo-, ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| 5-iodopentanoic acid ethyl ester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| 5-Jod-valeriansaeure-aethylester | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| Valericacid,5-iodo-,ethyl ester (5CI) | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

| Ethyl d-iodovalerate | 41302-32-3 | C₇H₁₃IO₂ | 256.08 g/mol |

Physicochemical Data

A summary of the key physical and chemical properties of Ethyl 5-iodopentanoate is presented below.

| Property | Value |

| IUPAC Name | ethyl 5-iodopentanoate[1][2] |

| Boiling Point | 222.1°C at 760 mmHg |

| Density | 1.539 g/cm³ |

| Flash Point | 88.1°C |

| Refractive Index | 1.503 |

| LogP | 2.15480 |

| PSA (Polar Surface Area) | 26.30000 Ų |

Experimental Protocols

Synthesis of Ethyl 5-iodopentanoate via Finkelstein Reaction

A common and efficient method for the synthesis of Ethyl 5-iodopentanoate is the Finkelstein reaction, which involves the halide exchange of a corresponding bromo- or chloro-ester.[3]

Materials:

-

Ethyl 5-bromovalerate

-

Sodium iodide (NaI)

-

Acetone (dry)

-

Diethyl ether

-

Water

-

10% Aqueous sodium bisulfite

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄)

-

Copper wire (freshly cut)

Procedure:

-

To a solution of Ethyl 5-bromovalerate (e.g., 12.5 g, 59.5 mmol) in dry acetone (150 mL), add solid sodium iodide (44.8 g, 299 mmol) in three equal portions.[3]

-

Heat the solution under reflux (oil bath temperature of 67°C) for 40 hours.[3]

-

After cooling to room temperature, partition the mixture between diethyl ether (200 mL) and water (200 mL).[3]

-

Separate the layers and extract the aqueous phase with three 100-mL portions of diethyl ether.[3]

-

Combine the organic phases and wash with 10% aqueous sodium bisulfite (50 mL) and then with brine (50 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

-

Purify the residual oil by distillation (170-180°C at 0.5 mmHg) to yield Ethyl 5-iodopentanoate.[3]

-

For long-term storage, add freshly cut pieces of copper wire to the product to ensure dryness and maintain purity.[3]

Application in the Synthesis of PET Radiotracers

Ethyl 5-iodopentanoate serves as a valuable precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo.[1][3][4][5] The iodo-group in Ethyl 5-iodopentanoate can be displaced by a positron-emitting radionuclide, such as Fluorine-18, through nucleophilic substitution to generate a PET tracer.

While a specific named PET tracer directly synthesized from Ethyl 5-iodopentanoate was not identified in the searched literature, the general workflow for the synthesis of such a tracer can be outlined. This process typically involves the reaction of the precursor with a cyclotron-produced radionuclide, followed by purification and formulation for clinical use.

References

- 1. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 2. Ethyl 5-iodopentanoate | C7H13IO2 | CID 4169827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Development of PET Radiopharmaceuticals for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of Ethyl 5-Iodopentanoate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of ethyl 5-iodopentanoate with a range of common nucleophiles. Ethyl 5-iodopentanoate is a valuable bifunctional molecule, possessing both an ester and a primary alkyl iodide. The presence of the highly reactive carbon-iodine bond makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide details the reaction pathways, provides experimental protocols for key transformations, and summarizes quantitative data to facilitate its use in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Core Reactivity Principles

Ethyl 5-iodopentanoate primarily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. The primary nature of the carbon bearing the iodide leaving group makes it highly accessible to nucleophiles, favoring a concerted backside attack. The iodide ion is an excellent leaving group, further promoting these reactions. Key factors influencing the rate and outcome of these reactions include the nature of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free and highly reactive.[1][2]

Reactions with N-Nucleophiles

Azide Nucleophiles

The reaction of ethyl 5-iodopentanoate with sodium azide is a highly efficient method for the synthesis of ethyl 5-azidopentanoate. This product is a versatile intermediate, particularly for the introduction of an amino group via reduction or for use in "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Quantitative Data: Reaction with Sodium Azide

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| NaN(_3) | Ethyl 5-iodopentanoate, NaN(_3) | DMF | 60-70 | 12-24 | >95 (estimated) | Ethyl 5-azidopentanoate |

Note: Yield is estimated based on analogous reactions with ethyl 5-bromopentanoate, where yields approaching 99% have been reported. The higher reactivity of the iodide should lead to comparable or higher yields under similar or milder conditions.[4]

Experimental Protocol: Synthesis of Ethyl 5-azidopentanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-iodopentanoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-azidopentanoate.[3]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4][5]

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-iodopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of Ethyl 5-iodopentanoate, a valuable building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and clear data presentation.

Introduction

Ethyl 5-iodopentanoate is a versatile chemical intermediate frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a terminal iodide and an ethyl ester, allows for a variety of subsequent chemical transformations. This guide will detail the primary synthetic pathways for its preparation, providing both theoretical understanding and practical experimental procedures.

Key Synthetic Pathways

Two principal routes for the synthesis of Ethyl 5-iodopentanoate have been identified:

-

Halogen Exchange (Finkelstein Reaction): This is a classic and widely used method involving the conversion of an ethyl 5-halopentanoate (typically bromo or chloro) to the corresponding iodide.

-

Ring-Opening of δ-Valerolactone: This pathway involves the initial ring-opening of δ-valerolactone with ethanol to form an intermediate, Ethyl 5-hydroxypentanoate, which is subsequently converted to the final product.

The following sections will provide detailed experimental procedures and data for each of these routes.

Route 1: Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of one halogen for another.[1] In the synthesis of Ethyl 5-iodopentanoate, an alkyl bromide or chloride is treated with an excess of sodium iodide in a suitable solvent, typically acetone.[2][3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride in acetone.[2]

Precursor: Ethyl 5-bromopentanoate

The most common precursor for this route is Ethyl 5-bromopentanoate.

Experimental Protocol: Synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromopentanoate[4]

Reaction Scheme:

Caption: Finkelstein reaction for the synthesis of Ethyl 5-iodopentanoate.

Materials and Reagents:

-

Ethyl 5-bromopentanoate

-

Sodium iodide (NaI)

-

Dry Acetone

-

Diethyl ether

-

Water

-

10% Aqueous sodium bisulfite

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Copper wire

Procedure:

-

To a solution of 12.5 g (59.5 mmol) of Ethyl 5-bromopentanoate in 150 mL of dry acetone, add 44.8 g (299 mmol) of solid sodium iodide in three equal portions.

-

Heat the solution under reflux (oil bath temperature of 67°C) for 40 hours.

-

After cooling to room temperature, partition the mixture between 200 mL of diethyl ether and 200 mL of water.

-

Extract the aqueous phase with three 100-mL portions of ether.

-

Combine the organic phases and wash with 50 mL of 10% aqueous sodium bisulfite, followed by 50 mL of brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

The residual oil is distilled (170-180°C at 0.5 mm Hg) to yield the final product.

-

For long-term storage and to ensure purity, store the product over freshly cut pieces of copper wire.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 14.3 g (94%) | [4] |

| Appearance | Residual Oil | [4] |

| Boiling Point | 170-180°C / 0.5 mm Hg | [4] |

| ¹H NMR (CDCl₃) | δ: 1.24 (t, 3H, J=7), 1.72 (m, 2H), 1.85 (m, 2H), 2.31 (t, 2H, J=7), 3.17 (t, 2H, J=7), 4.12 (q, 2H, J=7) | [4] |

Route 2: Synthesis from δ-Valerolactone

This synthetic approach begins with the ring-opening of δ-valerolactone, a cyclic ester, using ethanol in the presence of an acid catalyst to form Ethyl 5-hydroxypentanoate. This intermediate is then converted to Ethyl 5-iodopentanoate.

Step 1: Synthesis of Ethyl 5-hydroxypentanoate

Precursors:

-

δ-Valerolactone

-

Ethanol

Reaction Scheme:

Caption: Acid-catalyzed ring-opening of δ-valerolactone.

Experimental Protocol:

While the acid-catalyzed alcoholysis of δ-valerolactone with ethanol to produce Ethyl 5-hydroxypentanoate is a known transformation, a detailed experimental protocol with specific quantitative data such as yield was not found in the surveyed literature. The reaction generally proceeds by protonating the carbonyl oxygen of the lactone, followed by nucleophilic attack of ethanol on the carbonyl carbon, leading to the ring-opening of the ester.

Step 2: Conversion of Ethyl 5-hydroxypentanoate to Ethyl 5-iodopentanoate

Precursor:

-

Ethyl 5-hydroxypentanoate

Reaction Scheme (General):

Caption: General iodination of Ethyl 5-hydroxypentanoate.

Experimental Protocol:

A specific, detailed experimental protocol for the direct iodination of Ethyl 5-hydroxypentanoate to yield Ethyl 5-iodopentanoate could not be located in the reviewed literature. However, this transformation is commonly achieved through one of two general methods:

-

Appel Reaction: This reaction would involve treating the Ethyl 5-hydroxypentanoate with a source of iodine (such as molecular iodine) and triphenylphosphine.

-

Two-Step Procedure: This involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is then displaced by iodide in a subsequent Finkelstein-type reaction.

Researchers aiming to utilize this route would need to perform experimental optimization to determine the ideal conditions for this conversion.

Summary of Key Precursors

The following table summarizes the primary starting materials for the synthesis of Ethyl 5-iodopentanoate.

| Precursor | Synthetic Route | Key Reagents |

| Ethyl 5-bromopentanoate | Finkelstein Reaction | Sodium iodide, Acetone |

| Ethyl 5-chloropentanoate | Finkelstein Reaction | Sodium iodide, Acetone |

| δ-Valerolactone | Ring-Opening & Iodination | Ethanol, Acid catalyst, Iodinating agent |

| Ethanol | Ring-Opening of δ-Valerolactone | δ-Valerolactone, Acid catalyst |

Conclusion

The synthesis of Ethyl 5-iodopentanoate is most reliably and efficiently achieved through the Finkelstein reaction, with Ethyl 5-bromopentanoate serving as an excellent precursor, providing a high yield of the desired product. While the route starting from the more readily available δ-valerolactone is a viable alternative, it requires a two-step process. The first step, the ring-opening to Ethyl 5-hydroxypentanoate, is straightforward. However, the subsequent conversion to the final iodide product requires further methodological development and optimization. This guide provides the necessary foundational information for researchers to select the most appropriate synthetic strategy based on precursor availability, scalability, and desired efficiency.

References

Navigating the Synthetic Landscape of Ethyl 5-Iodopentanoate: A Technical Guide to its Downstream Chemical Products

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-iodopentanoate, a versatile bifunctional molecule, serves as a valuable starting material in organic synthesis, offering a gateway to a diverse array of downstream chemical products. Its structure, featuring a terminal iodide and an ethyl ester, allows for a range of chemical transformations, including nucleophilic substitutions, coupling reactions, and cyclizations. This in-depth technical guide explores the key reactions of Ethyl 5-iodopentanoate, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in harnessing its synthetic potential.

Nucleophilic Substitution Reactions: Building Blocks for Functionalized Molecules

The primary reactivity of Ethyl 5-iodopentanoate lies in the susceptibility of the carbon-iodine bond to nucleophilic attack. This allows for the introduction of various functional groups, leading to the formation of substituted pentanoate derivatives.

Amination: Synthesis of Ethyl 5-Aminopentanoate and Derivatives

The reaction of Ethyl 5-iodopentanoate with amines provides a direct route to 5-amino-substituted esters. These compounds are valuable precursors for the synthesis of lactams, amino acids, and other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of Ethyl 5-Aminopentanoate

In a typical procedure, Ethyl 5-iodopentanoate is reacted with an excess of ammonia in a suitable solvent, such as ethanol, under pressure. The reaction mixture is heated to drive the reaction to completion. Subsequent workup and purification yield the desired Ethyl 5-aminopentanoate. It is important to note that the primary amine formed is more nucleophilic than ammonia, which can lead to the formation of secondary and tertiary amine byproducts.[1][2][3][4][5] Using a large excess of ammonia helps to minimize these side reactions.[5]

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Ethyl 5-iodopentanoate | Ammonia (excess) | Ethanol | 100 °C (sealed tube) | 24 h | Moderate to Good |

Further Reactions: The resulting primary amine can undergo further alkylation with another molecule of Ethyl 5-iodopentanoate to yield the corresponding secondary amine, and subsequently the tertiary amine.[1][2]

Azide Substitution: A Gateway to Amines and Triazoles

The reaction with sodium azide provides a facile route to Ethyl 5-azidopentanoate. The azide group is a versatile functional handle that can be readily reduced to a primary amine or participate in cycloaddition reactions.

Experimental Protocol: Synthesis of Ethyl 5-Azidopentanoate

Ethyl 5-iodopentanoate is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The product, Ethyl 5-azidopentanoate, can be isolated after an aqueous workup.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Ethyl 5-iodopentanoate | Sodium Azide | DMF | 25-50 °C | 12-24 h | High |

The resulting Ethyl 5-azidopentanoate can then be reduced to Ethyl 5-aminopentanoate using standard methods such as catalytic hydrogenation or Staudinger reduction.

Carbon-Carbon Bond Forming Reactions: Expanding the Carbon Skeleton

Ethyl 5-iodopentanoate is an excellent substrate for various carbon-carbon bond-forming reactions, enabling the extension of its carbon chain and the construction of more complex molecular architectures.

Wurtz Coupling: Dimerization to Adipic Acid Derivatives

The Wurtz reaction, involving the reductive coupling of two alkyl halides with sodium metal, can be applied to Ethyl 5-iodopentanoate to synthesize derivatives of adipic acid.[6][7][8][9][10] This reaction proceeds through a radical or organometallic intermediate.[6][9]

Experimental Protocol: Wurtz Coupling of Ethyl 5-iodopentanoate

In a moisture-free environment, Ethyl 5-iodopentanoate is reacted with sodium metal in an inert solvent such as dry ether. The reaction is typically carried out under reflux. The primary product is diethyl adipate, which can be subsequently hydrolyzed to adipic acid.

| Reactant | Reagent | Solvent | Conditions | Product |

| Ethyl 5-iodopentanoate | Sodium Metal | Dry Ether | Reflux | Diethyl Adipate |

Note: The Wurtz reaction can be prone to side reactions, and yields may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies offer powerful tools for the selective formation of carbon-carbon bonds. While specific examples with Ethyl 5-iodopentanoate are not extensively documented in readily available literature, its structure as a primary alkyl iodide makes it a suitable candidate for reactions like the Sonogashira and Heck couplings.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][11][12][13] This reaction could be adapted for Ethyl 5-iodopentanoate to introduce a terminal alkyne at the 5-position.

Hypothetical Experimental Workflow: Sonogashira Coupling

Caption: Hypothetical workflow for the Sonogashira coupling of Ethyl 5-iodopentanoate.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2][14][15][16] This could be utilized to introduce an alkenyl group at the 5-position of the pentanoate chain.

Cyclization Reactions: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of Ethyl 5-iodopentanoate and its derivatives makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures such as piperidines.

Synthesis of Substituted Piperidines

Following the conversion of the iodide to an amine, the resulting ethyl 5-aminopentanoate can be induced to cyclize, forming a lactam (piperidin-2-one). This lactam can be further reduced to yield a substituted piperidine. The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[15][17]

Reaction Pathway to Substituted Piperidines

Caption: General reaction pathway for the synthesis of substituted piperidines from Ethyl 5-iodopentanoate.

Conclusion

Ethyl 5-iodopentanoate is a versatile and valuable building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including nucleophilic substitutions, carbon-carbon bond-forming reactions, and cyclizations, provides access to a wide range of functionalized molecules and heterocyclic scaffolds. The detailed protocols and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the exploration of new synthetic routes and the design of novel chemical entities. Further investigation into the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, will undoubtedly continue to expand the synthetic utility of this important starting material.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling | 5341 Publications | 58200 Citations | Top Authors | Related Topics [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

Review of scientific literature on Ethyl 5-iodopentanoate

An In-depth Technical Guide to Ethyl 5-iodopentanoate

Introduction

Ethyl 5-iodopentanoate, also known as ethyl 5-iodovalerate, is a valuable bifunctional molecule utilized primarily in organic synthesis.[1] As a linear-chain ester containing a terminal iodine atom, it serves as a versatile building block for the introduction of a five-carbon chain terminating in an ester functionality. The presence of a primary alkyl iodide makes it an excellent substrate for nucleophilic substitution reactions, while the ethyl ester group can undergo a variety of transformations common to carboxylic acid derivatives. This guide provides a comprehensive review of its chemical properties, synthesis, and applications, tailored for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Ethyl 5-iodopentanoate are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 41302-32-3 | [1][2] |

| Molecular Formula | C₇H₁₃IO₂ | [1][2][3] |

| Molecular Weight | 256.08 g/mol | [1][2][3] |

| IUPAC Name | ethyl 5-iodopentanoate | [1] |

| Synonyms | Ethyl 5-iodovalerate | [1] |

| Density | 1.539 g/cm³ | [3] |

| Boiling Point | 222.1 °C at 760 mmHg | [3] |

| Flash Point | 88.1 °C | [3] |

| Refractive Index | 1.503 | [3] |

| SMILES | CCOC(=O)CCCCI | [1][3] |

| InChIKey | RUVQSRJJSDAXER-UHFFFAOYSA-N | [1][3] |

Synthesis of Ethyl 5-iodopentanoate

The most common and efficient method for the synthesis of Ethyl 5-iodopentanoate is through a Finkelstein reaction. This reaction involves the nucleophilic substitution of a halide, typically bromide or chloride, with iodide. The process is driven to completion by the precipitation of the resulting sodium bromide or chloride in a solvent like acetone, in accordance with Le Chatelier's principle.

General Reaction Scheme

The synthesis can be visualized as a straightforward nucleophilic substitution reaction.

Caption: Finkelstein reaction for Ethyl 5-iodopentanoate synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5-iodopentanoate from Ethyl 5-bromopentanoate.

Materials:

-

Ethyl 5-bromopentanoate

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

5% aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromopentanoate (1.0 eq) in anhydrous acetone.

-

Addition of Iodide: Add anhydrous sodium iodide (1.5 eq) to the solution. The larger equivalent of NaI helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). Continue refluxing for 12-24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-iodopentanoate.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow oil.

Spectroscopic Profile

While specific experimental spectra are not widely published, the expected spectroscopic data for Ethyl 5-iodopentanoate can be reliably predicted based on its structure and general principles of spectroscopy.

| Spectroscopy | Expected Data |

| ¹H NMR | δ ~4.1 (q, 2H, -OCH₂CH₃), δ ~3.2 (t, 2H, -CH₂I), δ ~2.3 (t, 2H, -COCH₂-), δ ~1.8 (m, 2H, -CH₂CH₂I), δ ~1.6 (m, 2H, -COCH₂CH₂-), δ ~1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~173 (C=O), δ ~60 (-OCH₂-), δ ~35 (-CH₂CO-), δ ~33 (-CH₂CH₂I), δ ~25 (-CH₂CH₂CO-), δ ~14 (-CH₃), δ ~6 (-CH₂I) |

| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch, strong), ~2980-2850 cm⁻¹ (C-H stretch), ~1180 cm⁻¹ (C-O stretch) |

| MS (Mass Spec) | M⁺ at m/z = 256. Key fragments: [M-I]⁺ at m/z = 129, [M-OEt]⁺ at m/z = 211. |

Applications in Organic Synthesis

Ethyl 5-iodopentanoate is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its primary utility stems from the reactivity of the carbon-iodine bond.

Role as an Alkylating Agent

The iodide is an excellent leaving group, making the terminal carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of a -(CH₂)₄COOEt moiety onto various substrates.

Caption: General alkylation reaction using Ethyl 5-iodopentanoate.

Precursor in Synthesis

Ethyl 5-iodopentanoate serves as a precursor for various compounds. For instance, it can be used in the synthesis of cyclopentanone derivatives through intramolecular cyclization or as a starting material for creating long-chain functionalized molecules. It is also identified as a precursor in the synthesis of D-Biotin.[3]

Conclusion

Ethyl 5-iodopentanoate is a highly functional and versatile reagent in organic synthesis. Its straightforward preparation via the Finkelstein reaction and the predictable reactivity of its primary iodide and ester groups make it an invaluable tool for researchers. The data and protocols presented in this guide offer a solid foundation for its effective use in the laboratory for the development of novel chemical entities.

References

Ethyl 5-iodopentanoate material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 5-iodopentanoate

This technical guide provides a comprehensive overview of the safety data for Ethyl 5-iodopentanoate (CAS No. 41302-32-3), compiled for researchers, scientists, and professionals in drug development. The information is derived from material safety data sheets (MSDS) and chemical databases to ensure a focus on safety, handling, and emergency preparedness.

Chemical Identification and Physical Properties

Ethyl 5-iodopentanoate is a halogenated ester used as a reagent in organic synthesis. Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Ethyl 5-iodopentanoate

| Property | Value | Source(s) |

| CAS Number | 41302-32-3 | [1] |

| Molecular Formula | C₇H₁₃IO₂ | [1] |

| Molecular Weight | 256.08 g/mol | [1] |

| Density | 1.539 g/cm³ | |

| Boiling Point | 222.1 °C at 760 mmHg | |

| Flash Point | 88.1 °C | |

| Refractive Index | 1.503 | |

| LogP | 2.15480 |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 5-iodopentanoate is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Classification for Ethyl 5-iodopentanoate

| Classification | Category | Hazard Statement Code | Hazard Statement |

| Flammable Liquids | Category 4 | H227 | Combustible liquid.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1] |

The logical flow from hazard identification to necessary precautions is visualized below.

Toxicological Information

While the GHS classification indicates irritant properties, specific quantitative toxicological data such as LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%) are not available in the reviewed safety data sheets. The primary known effects are related to irritation of the skin, eyes, and respiratory system.[1]

Table 3: Summary of Toxicological Effects

| Endpoint | Effect | Quantitative Data |

| Acute Toxicity (Oral) | Data not available | Not Available |

| Acute Toxicity (Dermal) | Data not available | Not Available |

| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | Not Available |

| Skin Corrosion/Irritation | Causes skin irritation.[1] | Not Available |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Not Available |

Experimental Protocols

Material Safety Data Sheets summarize the hazards of a chemical product and do not contain detailed experimental protocols for the underlying toxicological or physical hazard studies. Such methodologies are typically found in primary research literature or specific regulatory submission documents, which are not cited in the available safety data sheets for Ethyl 5-iodopentanoate.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety in a laboratory setting.

Table 4: Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation | Source |

| Handling | Avoid inhalation, and contact with skin and eyes. Use only in well-ventilated areas. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. | [1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |

| Eye/Face Protection | Wear safety goggles with side-shields. | [1] |

| Skin Protection | Wear impervious clothing and protective gloves. | [1] |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or if vapors/mists are generated. | [1] |

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Specific Hazards: The substance is a combustible liquid. During combustion, it may emit irritant fumes.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Avoid release to the environment.[1]

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 5-iodopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and necessary safety precautions for the handling and use of Ethyl 5-iodopentanoate (CAS No: 41302-32-3). Due to its properties as a flammable liquid and a halogenated organic compound, stringent adherence to safety protocols is essential to mitigate potential risks in a laboratory or research setting.

Data Presentation: Physicochemical Properties and Hazard Information

The following table summarizes the key quantitative data and hazard classifications for Ethyl 5-iodopentanoate. This information is crucial for a thorough risk assessment prior to its use.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃IO₂ | --INVALID-LINK-- |

| Molecular Weight | 256.08 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light brown solution | GODO SHIGEN |

| Boiling Point | Data not available | |

| Flash Point | Data not available (Classified as a flammable liquid) | Sigma-Aldrich |

| GHS Hazard Statements | H226: Flammable liquid and vapour. | Sigma-Aldrich |

| GHS Signal Word | Warning | Sigma-Aldrich |

| GHS Hazard Pictograms | GHS02 (Flame) | Sigma-Aldrich |

| Acute Toxicity (Oral) | No data available | Sigma-Aldrich |

| Acute Toxicity (Dermal) | No data available | Sigma-Aldrich |

| Acute Toxicity (Inhalation) | No data available | Sigma-Aldrich |

| Carcinogenicity | Not classified as a carcinogen by ACGIH, NTP, or OSHA. | Sigma-Aldrich |

Note: The toxicological properties of Ethyl 5-iodopentanoate have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have potential health hazards.

Experimental Protocol: Safe Handling of Ethyl 5-iodopentanoate in a Laboratory Setting

This protocol outlines the standard operating procedure for the safe handling of Ethyl 5-iodopentanoate for a typical laboratory-scale chemical reaction.

1. Risk Assessment and Preparation:

-

Conduct a thorough risk assessment for the specific experiment, considering the quantities of Ethyl 5-iodopentanoate and other reagents being used.

-

Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

-

Verify the availability and accessibility of a safety shower, eyewash station, and a suitable fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[2]

-

Prepare all necessary glassware and equipment, checking for any cracks or defects.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

-

Body Protection: A flame-retardant lab coat must be worn over clothing that covers the legs and arms.

-

Footwear: Wear closed-toe shoes.

3. Handling and Dispensing:

-

All manipulations of Ethyl 5-iodopentanoate must be performed within a chemical fume hood to minimize inhalation exposure and the risk of vapor ignition.[3]

-

Keep the container of Ethyl 5-iodopentanoate tightly closed when not in use.[1]

-

Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.[1]

-

Use only non-sparking tools and explosion-proof equipment.[1][2]

-

Avoid heating the substance with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.

4. Spill and Emergency Procedures:

-

Minor Spills (within a fume hood):

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Remove all sources of ignition.

-

If safe to do so, ventilate the area.

-

Contact the institution's environmental health and safety (EHS) department for cleanup.

-

-

In Case of Fire:

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

5. Storage and Waste Disposal:

-

Store Ethyl 5-iodopentanoate in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]

-

Collect all waste containing Ethyl 5-iodopentanoate in a designated and properly labeled hazardous waste container.

-

Dispose of hazardous waste through the institution's EHS department in accordance with local, state, and federal regulations.

Mandatory Visualization: Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with Ethyl 5-iodopentanoate.

Caption: Workflow for Hazard Management of Ethyl 5-iodopentanoate.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Alkylation of Enolates using Ethyl 5-Iodopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in drug discovery and development. This protocol details the standard procedure for the alkylation of a ketone enolate, specifically using cyclohexanone as a representative substrate, with ethyl 5-iodopentanoate as the electrophile. The reaction proceeds via a lithium enolate, generated by the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), which then undergoes an S(_N)2 reaction with the primary alkyl iodide.[1][2][3] This method is broadly applicable for the synthesis of functionalized ketones, which are valuable intermediates in the preparation of various target molecules.

Reaction Principle

The alkylation of a ketone with an alkyl halide involves two key steps:

-

Enolate Formation: A strong, sterically hindered base, such as LDA, is used to quantitatively deprotonate the α-carbon of the ketone, forming a lithium enolate. The use of a strong base like LDA ensures the complete conversion of the ketone to its enolate, which is crucial for avoiding side reactions such as self-condensation.[2][3][4] For unsymmetrical ketones, the use of LDA at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate (the less substituted enolate).[3]

-

Nucleophilic Attack (Alkylation): The resulting enolate anion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in an S(_N)2 manner, displacing the halide and forming a new carbon-carbon bond.[1][3][5] The reaction is most efficient with primary alkyl halides, such as ethyl 5-iodopentanoate, as secondary and tertiary halides are more prone to elimination side reactions.[2][3]

Experimental Protocol

This protocol provides a detailed methodology for the alkylation of cyclohexanone with ethyl 5-iodopentanoate.

Materials:

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Ethyl 5-iodopentanoate

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

Step 1: Preparation of LDA Solution (in situ) 1.1. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. 1.2. Cool the flask to -78 °C using a dry ice/acetone bath. 1.3. Slowly add diisopropylamine (1.1 equivalents) to the cooled THF. 1.4. Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. 1.5. Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.

Step 2: Enolate Formation 2.1. To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF via syringe. 2.2. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Alkylation 3.1. To the enolate solution at -78 °C, add a solution of ethyl 5-iodopentanoate (1.2 equivalents) in anhydrous THF dropwise. 3.2. Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). 3.3. After the reaction is complete, slowly warm the mixture to room temperature and stir for an additional 8-12 hours.

Step 4: Work-up and Purification 4.1. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. 4.2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). 4.3. Combine the organic layers and wash with brine (saturated NaCl solution). 4.4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 4.5. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, ethyl 7-(2-oxocyclohexyl)heptanoate. A similar procedure for the alkylation of ethyl isobutyrate with 1,5-dibromopentane resulted in a yield of 76%.[6]

Data Presentation

The following table summarizes the key quantitative parameters for the alkylation of cyclohexanone with ethyl 5-iodopentanoate.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Cyclohexanone | 1.0 eq | Substrate |

| Diisopropylamine | 1.1 eq | For LDA formation |

| n-Butyllithium | 1.05 eq | For LDA formation |

| Ethyl 5-iodopentanoate | 1.2 eq | Electrophile |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | |

| Base | LDA (in situ) | |

| Temperature (Enolate Formation) | -78 °C | Favors kinetic enolate |

| Temperature (Alkylation) | -78 °C to Room Temp. | |

| Reaction Time | 12-18 hours | |

| Expected Product | Ethyl 7-(2-oxocyclohexyl)heptanoate | |

| Anticipated Yield | ~70-80% | Based on similar reactions[6] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the alkylation of cyclohexanone.

Logical Relationship of the Reaction

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical pathway of the enolate alkylation reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Page loading... [guidechem.com]

Application Notes: Synthesis of Substituted Carboxylic Acids using Ethyl 5-Iodopentanoate in Malonic Ester Synthesis

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids. This method is particularly valuable for synthesizing carboxylic acids with a carbon chain extended by two atoms from an alkyl halide. The use of ethyl 5-iodopentanoate as the alkylating agent in a malonic ester synthesis provides a straightforward route to 7-oxo-1,1-diethyl ester heptane-1,1-dicarboxylic acid, which can be further hydrolyzed and decarboxylated to yield pimelic acid, a valuable precursor in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.

Core Principles

The malonic ester synthesis proceeds through a series of well-defined steps:

-

Enolate Formation: Diethyl malonate, the starting material, possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, typically sodium ethoxide, results in the formation of a resonance-stabilized enolate ion.[1][2]

-

Alkylation: The generated enolate acts as a potent nucleophile and reacts with an alkyl halide, in this case, ethyl 5-iodopentanoate, via an S(_N)2 reaction to form a new carbon-carbon bond. This step introduces the pentanoate chain to the malonic ester backbone.[1][2]

-

Saponification (Optional): The resulting substituted malonic ester can be hydrolyzed using a strong base, such as sodium hydroxide, to convert the two ester groups into carboxylate salts.

-

Decarboxylation (Optional): Acidification of the dicarboxylate followed by heating leads to the decarboxylation of one of the carboxylic acid groups, yielding the final substituted carboxylic acid.[1]

Applications in Research and Drug Development

The malonic ester synthesis is a foundational reaction in the synthesis of a wide array of organic molecules. The use of a functionalized alkyl halide like ethyl 5-iodopentanoate expands its utility, allowing for the introduction of ester-containing side chains. This is particularly relevant in the development of:

-

Pharmaceutical Intermediates: The resulting substituted dicarboxylic acids or their derivatives can serve as key building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The barbiturate class of drugs, for instance, has historically been synthesized using malonic ester derivatives.[2]

-

Specialty Polymers: Dicarboxylic acids like pimelic acid, which can be derived from the product of this synthesis, are important monomers for the production of polyamides and polyesters with specific material properties.

-

Fine Chemicals: The methodology provides access to a range of specialty chemicals used in the fragrance, flavor, and agrochemical industries.

Quantitative Data